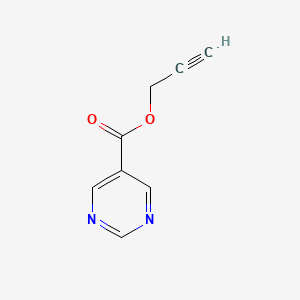![molecular formula C13H11N3O2S B12929163 2-(1H-Benzo[d]imidazol-2-yl)ethyl thiazole-4-carboxylate](/img/structure/B12929163.png)
2-(1H-Benzo[d]imidazol-2-yl)ethyl thiazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-Benzo[d]imidazol-2-yl)ethyl thiazole-4-carboxylate is a heterocyclic compound that combines the structural features of benzimidazole and thiazole moieties. These types of compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The presence of both benzimidazole and thiazole rings in a single molecule can enhance its pharmacological properties, making it a subject of interest in medicinal chemistry.
準備方法
The synthesis of 2-(1H-Benzo[d]imidazol-2-yl)ethyl thiazole-4-carboxylate typically involves multi-step reactions starting from readily available starting materials
Formation of Benzimidazole Ring: The synthesis begins with the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions to form the benzimidazole core.
Introduction of Thiazole Moiety: The benzimidazole intermediate is then reacted with a thiazole precursor, such as thioamide or thioester, under suitable conditions to form the final product.
Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of catalysts and controlled reaction environments .
化学反応の分析
2-(1H-Benzo[d]imidazol-2-yl)ethyl thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzimidazole or thiazole rings are replaced by other groups.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like methanol or dichloromethane, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
2-(1H-Benzo[d]imidazol-2-yl)ethyl thiazole-4-carboxylate has been explored for various scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for studying biological pathways and disease mechanisms.
Medicine: Due to its biological activity, the compound is investigated for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes
作用機序
The mechanism of action of 2-(1H-Benzo[d]imidazol-2-yl)ethyl thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of these targets, inhibiting their activity and thereby affecting various biological pathways. For example, it may inhibit the proliferation of tumor cells by interfering with cell cycle progression or inducing apoptosis .
類似化合物との比較
2-(1H-Benzo[d]imidazol-2-yl)ethyl thiazole-4-carboxylate can be compared with other similar compounds, such as:
2-(1H-Benzo[d]imidazol-2-yl)acetate: This compound has a similar benzimidazole core but lacks the thiazole moiety, which may result in different biological activities.
2-(1H-Benzo[d]imidazol-2-yl)thiazole-4-carboxamide: This compound has a similar structure but with an amide group instead of an ester, which can affect its chemical reactivity and biological properties.
The uniqueness of this compound lies in its combined benzimidazole and thiazole rings, which can enhance its pharmacological potential compared to other similar compounds .
特性
分子式 |
C13H11N3O2S |
|---|---|
分子量 |
273.31 g/mol |
IUPAC名 |
2-(1H-benzimidazol-2-yl)ethyl 1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C13H11N3O2S/c17-13(11-7-19-8-14-11)18-6-5-12-15-9-3-1-2-4-10(9)16-12/h1-4,7-8H,5-6H2,(H,15,16) |
InChIキー |
QNCCNBSAMSJFJL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)NC(=N2)CCOC(=O)C3=CSC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


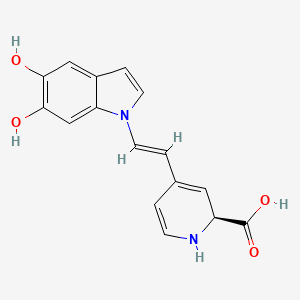
![(6S)-6-[(2E)-3,7-dimethylocta-2,6-dienoxy]-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B12929084.png)

![5-(([1,1'-Biphenyl]-4-yloxy)methyl)-1-(3,4-dimethylphenyl)-1H-1,2,4-triazole-3-thiol](/img/structure/B12929086.png)
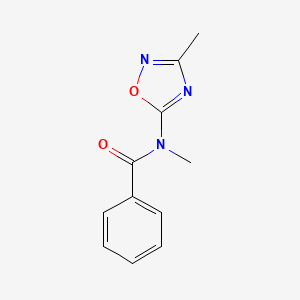
![Methyl {6-[(thiophen-2-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate](/img/structure/B12929091.png)
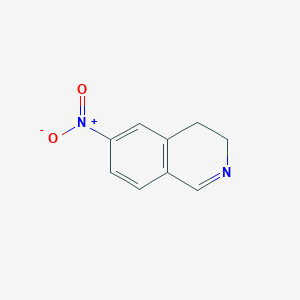

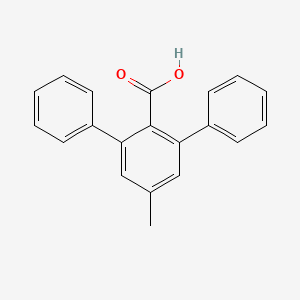
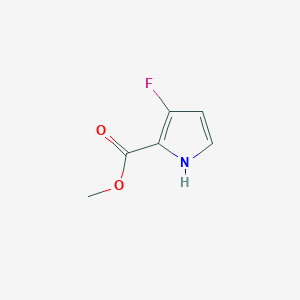
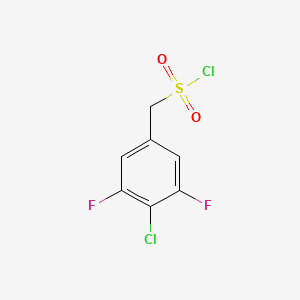
![3-Hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid](/img/structure/B12929117.png)
![12-hydroxy-1,10-bis[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12929119.png)
